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Cat. No.: B8082359 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Solutol® HS-15 (now

commercially known as Kolliphor® HS 15), a non-ionic solubilizer and emulsifying agent, in the

development of parenteral drug formulations. This document details its applications in

enhancing the solubility and stability of poorly water-soluble drugs, along with detailed

experimental protocols and safety assessments.

Introduction to Solutol® HS-15
Solutol® HS-15 is a macrogol 15 hydroxystearate, formed by the reaction of 12-hydroxystearic

acid with ethylene oxide.[1] It is a versatile excipient widely used in pharmaceutical

formulations to improve the solubility and bioavailability of poorly soluble active pharmaceutical

ingredients (APIs).[1] Its amphiphilic nature, with a hydrophilic-lipophilic balance (HLB) value of

approximately 14-16, allows it to act as an effective solubilizer and stabilizer in aqueous-based

parenteral systems.[1] Solutol® HS-15 is particularly advantageous for parenteral

administration due to its lower toxicity and reduced potential for histamine release compared to

other commonly used solubilizers like Cremophor® EL.[2]

Key Applications in Parenteral Formulations
Solubilization of Poorly Water-Soluble Drugs
A primary application of Solutol® HS-15 is to enhance the aqueous solubility of

Biopharmaceutical Classification System (BCS) Class II and IV drugs. It achieves this by
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forming micelles in aqueous solutions above its critical micelle concentration (CMC), which is in

the range of 0.005-0.02% w/v.[1] The hydrophobic core of these micelles encapsulates the

lipophilic drug molecules, while the hydrophilic shell ensures dispersibility in the aqueous

vehicle.

Table 1: Solubility Enhancement of Poorly Soluble Drugs with Solutol® HS-15

Drug

Initial
Aqueous
Solubility
(µg/mL)

Solutol®
HS-15
Concentrati
on (%)

Achieved
Solubility
(µg/mL)

Fold
Increase

Reference(s
)

Nifedipine ~1.9
10 (in solid

dispersion)
168.77 ~88 [3]

Ritonavir ~1.5

1 (in

combination

with β-

cyclodextrin)

23.88 ~15.92

Thymoquinon

e
~0.5

1:4 ratio with

Soluplus®
~5.0 ~10

Genistein Low
N/A (in mixed

micelles)

Markedly

enhanced
N/A [4]

Paclitaxel <1

Various

concentration

s

Increased N/A [5]

Formulation of Nanoemulsions and Micellar Solutions
Solutol® HS-15 is an excellent emulsifier for the preparation of stable oil-in-water (o/w)

nanoemulsions for parenteral delivery. These nanoformulations can encapsulate lipophilic

drugs within the oil droplets, protecting them from degradation and improving their

pharmacokinetic profile. Furthermore, Solutol® HS-15 is used to formulate simple micellar

solutions, which are clear, thermodynamically stable systems suitable for intravenous

administration.
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Inhibition of P-glycoprotein Efflux
Solutol® HS-15 has been shown to inhibit the P-glycoprotein (P-gp) efflux pump, a key

contributor to multidrug resistance (MDR) in cancer cells and a limiter of oral bioavailability for

many drugs.[6] By inhibiting P-gp, Solutol® HS-15 can increase the intracellular concentration

of co-administered anticancer drugs, thereby enhancing their efficacy.[6]

Experimental Protocols
Protocol for Preparation of a Solutol® HS-15 Based
Micellar Formulation
Objective: To prepare a clear micellar solution of a poorly water-soluble drug for parenteral

administration.

Materials:

Poorly water-soluble Active Pharmaceutical Ingredient (API)

Solutol® HS-15

Water for Injection (WFI)

Ethanol (or other suitable organic solvent)

Magnetic stirrer and stir bar

Rotary evaporator

Sterile filtration unit (0.22 µm filter)

Methodology (Thin-Film Hydration Technique):

Accurately weigh the desired amount of the API and Solutol® HS-15. A typical starting drug-

to-excipient ratio is 1:10 (w/w).

Dissolve the API and Solutol® HS-15 in a minimal amount of a suitable organic solvent (e.g.,

ethanol) in a round-bottom flask.
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Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced

pressure at a controlled temperature (e.g., 40-60°C) until a thin, uniform film is formed on the

inner surface of the flask.

Hydrate the thin film by adding a pre-determined volume of WFI to the flask.

Gently rotate the flask on the rotary evaporator (without vacuum) at a controlled temperature

(e.g., 60°C) for 30-60 minutes to ensure complete hydration and formation of micelles.

The resulting solution should be a clear, transparent micellar solution.

For parenteral administration, sterilize the final formulation by filtering it through a 0.22 µm

sterile filter into a sterile vial.

Formulation Preparation Sterilization Final Product

Dissolve API and Solutol® HS-15
in Organic Solvent

Form Thin Film via
Rotary Evaporation

Evaporate Solvent
Hydrate Film with
Water for Injection

Add Aqueous Phase
Formation of Micellar Solution

Gentle Agitation
Sterile Filtration (0.22 µm)Ensure Sterility Sterile Parenteral FormulationReady for Use

Click to download full resolution via product page

Workflow for Micellar Formulation Preparation.

Protocol for Stability Testing of Solutol® HS-15
Parenteral Formulations
Objective: To assess the physical and chemical stability of a Solutol® HS-15 based parenteral

formulation under various storage conditions, following ICH guidelines.

Materials and Equipment:

Prepared parenteral formulation in final container closure system

Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-

Vis or Mass Spectrometry)

Particle size analyzer (e.g., Dynamic Light Scattering)

pH meter

Osmometer

Methodology:

Initial Analysis (Time Zero):

Appearance: Visually inspect the formulation for clarity, color, and presence of particulate

matter.

pH: Measure the pH of the formulation.

Osmolality: Determine the osmolality of the solution.

Particle Size and Polydispersity Index (PDI): For nanoemulsions or micellar solutions,

measure the mean particle size and PDI.

Assay of Active Ingredient: Quantify the concentration of the API using a validated HPLC

method.

Degradation Products/Impurities: Analyze for the presence of any degradation products

using a stability-indicating HPLC method.

Stability Storage:

Store the formulation in the final container closure system at the following conditions (as

per ICH guidelines for parenteral products):

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
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Testing frequency for long-term stability: 0, 3, 6, 9, 12, 18, 24, and 36 months.

Testing frequency for accelerated stability: 0, 3, and 6 months.

Analysis at Each Time Point:

At each scheduled time point, withdraw samples from the stability chambers and perform

the same set of analyses as conducted at time zero.

Data Evaluation:

Compare the results at each time point to the initial results and the established

specifications.

Any significant change in the physical or chemical properties may indicate instability.

Table 2: Typical Stability-Indicating Parameters for Solutol® HS-15 Formulations

Parameter
Acceptance Criteria
(Example)

Analytical Technique

Appearance
Clear, colorless solution, free

from visible particles
Visual Inspection

pH 6.5 - 7.5 pH Meter

Osmolality 280 - 320 mOsm/kg Osmometer

Mean Particle Size < 100 nm Dynamic Light Scattering

Polydispersity Index (PDI) < 0.3 Dynamic Light Scattering

API Assay
90.0% - 110.0% of initial

concentration
HPLC-UV/MS

Total Degradation Products Not more than 2.0% HPLC-UV/MS

Safety and Biocompatibility Assessment
Protocol for In Vitro Hemolysis Assay
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Objective: To evaluate the hemolytic potential of the Solutol® HS-15 formulation on red blood

cells (RBCs), an important indicator of its suitability for intravenous administration.

Materials:

Freshly collected human or animal blood (with anticoagulant, e.g., heparin)

Phosphate Buffered Saline (PBS), pH 7.4

Triton™ X-100 (positive control)

Centrifuge

UV-Vis Spectrophotometer

Methodology:

Preparation of Red Blood Cell (RBC) Suspension:

Centrifuge the whole blood at 1000 x g for 10 minutes.

Discard the supernatant (plasma and buffy coat).

Wash the RBC pellet three times with PBS by resuspension and centrifugation.

Prepare a 2% (v/v) RBC suspension in PBS.

Incubation:

Prepare serial dilutions of the Solutol® HS-15 formulation in PBS.

In separate microcentrifuge tubes, add 0.5 mL of the 2% RBC suspension to 0.5 mL of

each formulation dilution.

Prepare a negative control (0.5 mL RBC suspension + 0.5 mL PBS) and a positive control

(0.5 mL RBC suspension + 0.5 mL of 1% Triton™ X-100 in PBS).

Incubate all tubes at 37°C for 1 hour with gentle shaking.
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Analysis:

After incubation, centrifuge the tubes at 1000 x g for 5 minutes.

Carefully collect the supernatant without disturbing the RBC pellet.

Measure the absorbance of the supernatant at 540 nm using a UV-Vis spectrophotometer.

PBS is used as the blank.

Calculation of Hemolysis Percentage:

% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control -

Abs_negative_control)] x 100

Interpretation: A hemolysis percentage of less than 5% is generally considered acceptable for

parenteral formulations.

Mechanism of Action: P-glycoprotein Inhibition
Solutol® HS-15 can enhance the efficacy of certain drugs by inhibiting the P-glycoprotein (P-

gp) efflux pump. The proposed mechanism involves the interaction of the surfactant molecules

with the cell membrane, leading to alterations in membrane fluidity and direct interaction with

the P-gp transporter. This can interfere with the ATP-binding and hydrolysis required for drug

efflux, resulting in increased intracellular drug accumulation.

P-glycoprotein Inhibition by Solutol® HS-15.

Conclusion
Solutol® HS-15 is a valuable excipient for the formulation of parenteral drug products,

particularly for poorly water-soluble APIs. Its excellent solubilizing capacity, favorable safety

profile, and ability to overcome drug resistance make it a versatile tool for drug development

professionals. The protocols provided in these application notes offer a starting point for the

successful formulation and evaluation of Solutol® HS-15-based parenteral delivery systems. It

is essential to perform thorough characterization and stability studies for each specific drug

formulation to ensure its quality, safety, and efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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